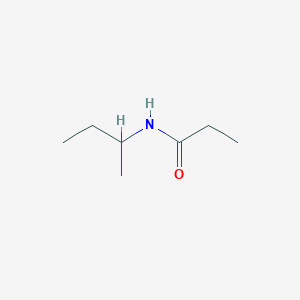

N-(butan-2-yl)propanamide

Description

Contextualization within Amide Chemistry and Structural Classes

Amides are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. allen.inallen.in They can be considered derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an amino group (-NR′R″). wikipedia.org The bond between the carbonyl carbon and the nitrogen atom is known as an amide bond, or a peptide bond in the context of proteins. wikipedia.org

Amides are classified based on the number of carbon-containing groups attached to the nitrogen atom: allen.insavemyexams.comstudymind.co.uk

Primary amides: The nitrogen atom is bonded to one acyl group and two hydrogen atoms (R-CO-NH₂).

Secondary amides: The nitrogen atom is bonded to one acyl group, one alkyl/aryl group, and one hydrogen atom (R-CO-NHR').

Tertiary amides: The nitrogen atom is bonded to one acyl group and two alkyl/aryl groups (R-CO-NR'R'').

Following this classification, N-(butan-2-yl)propanamide is a secondary amide . savemyexams.com Its structure features a propanoyl group (an acyl group derived from propanoic acid) attached to the nitrogen atom, which is also bonded to a butan-2-yl group and a single hydrogen atom. The core structure is planar, a characteristic feature of amides. wikipedia.org

Significance of the Butan-2-yl and Propanamide Moieties in Organic Synthesis Research

The chemical character and reactivity of this compound are dictated by its two primary components: the butan-2-yl group and the propanamide moiety.

The butan-2-yl group (also known as the sec-butyl group) is a four-carbon alkyl substituent derived from butane. wikipedia.org A key feature of this group is its chirality, as the second carbon atom is a stereocenter. wikipedia.org This introduces the possibility of stereoisomers ((2S)-butan-2-yl and (2R)-butan-2-yl), which can be crucial in the synthesis of enantiomerically pure compounds, particularly in pharmaceutical research. Furthermore, the branched and somewhat bulky nature of the butan-2-yl group can impart specific steric properties to a molecule, influencing its reactivity and how it interacts with other molecules or biological targets. wikipedia.org This steric hindrance can be exploited for kinetic stabilization. wikipedia.org

The propanamide moiety serves as a versatile building block in organic synthesis. fiveable.mecymitquimica.com Amides, in general, are important functional groups, and propanamide derivatives are frequently used as intermediates in the creation of more complex molecules, including agrochemicals and pharmaceuticals. fiveable.me The amide functional group can undergo various chemical transformations, such as hydrolysis back to the parent carboxylic acid and amine, or reduction to form the corresponding amine. fiveable.me This reactivity allows chemists to modify the propanamide core to build a diverse range of molecular architectures. fiveable.me

Current Academic Research Trajectories for this compound and its Derivatives

Current research does not heavily focus on this compound itself, but rather utilizes it as a structural backbone for the synthesis of more complex derivatives with specific biological activities. The research trajectory is primarily aimed at medicinal chemistry applications, particularly in the development of novel therapeutic agents.

Derivatives of this compound are being investigated for their potential to interact with various biological targets. A significant area of this research involves neuroinflammatory conditions and neurodegenerative diseases. For instance, chlorinated and aminated derivatives have been synthesized and studied for their ability to bind to the peripheral benzodiazepine (B76468) receptor (PBR), which is implicated in neuroinflammation. smolecule.com This suggests potential applications in both therapeutic intervention and diagnostic imaging techniques like positron emission tomography (PET).

The this compound scaffold is also being explored in the development of anticonvulsant drugs. By incorporating this structure into hybrid molecules that combine features of existing antiepileptic drugs, researchers aim to create new compounds with improved efficacy and safety profiles. researchgate.net The general strategy involves using the this compound core as a starting point for creating libraries of related compounds for biological screening. evitachem.commolport.com

The following table summarizes some of the reported derivatives and their research contexts:

| Derivative Name | Research Context/Application |

| 2-amino-N-(butan-2-yl)propanamide | Investigated as a potential ligand for the peripheral benzodiazepine receptor (PBR) for studying neuroinflammation. smolecule.com |

| N-(butan-2-yl)-2-chloropropanamide | Serves as an intermediate in synthesizing pharmaceuticals for neuroinflammatory pathways; also studied for PBR interaction. |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | Synthesized and evaluated for anticonvulsant activity. researchgate.net |

| (2R)-3-(benzylthio)-N-(sec-butyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | A complex derivative with potential biological activities, part of chemical libraries for screening. ontosight.ai |

| n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide | A candidate for investigation in medicinal chemistry due to its structural features. vulcanchem.com |

| N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide | Investigated for potential in drug development related to metabolic dysfunctions by modulating enzyme or receptor activity. smolecule.com |

This highlights a clear trend where the this compound structure is a foundational element in the design and synthesis of new, biologically active molecules for pharmaceutical research.

Structure

3D Structure

Properties

CAS No. |

5827-73-6 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

N-butan-2-ylpropanamide |

InChI |

InChI=1S/C7H15NO/c1-4-6(3)8-7(9)5-2/h6H,4-5H2,1-3H3,(H,8,9) |

InChI Key |

YWXTWKJVVCXINH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Butan 2 Yl Propanamide

Conventional Synthetic Routes for Amide Formation

Conventional methods for forming the amide bond in N-(butan-2-yl)propanamide typically involve the coupling of a propanoyl moiety with butan-2-amine. These reactions often require the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Amide Coupling Reactions: Acid Chloride, Carbodiimide (B86325), and Other Activated Ester Methods

Amide bond formation is a cornerstone of organic synthesis, and several reliable methods exist for this transformation. hepatochem.com The most common strategy involves activating a carboxylic acid to make it more electrophilic. fishersci.co.uk

Acid Chloride Method: A highly effective route is the reaction of an amine with an acyl chloride. chemistrysteps.com For the synthesis of this compound, propanoic acid is first converted to its more reactive derivative, propanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukcommonorganicchemistry.com The resulting propanoyl chloride is then reacted with butan-2-amine. The reaction is generally rapid and proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed. fishersci.co.ukcommonorganicchemistry.com

Carbodiimide Method: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine. peptide.comwikipedia.org In this method, the carbodiimide reacts with propanoic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then susceptible to nucleophilic attack by butan-2-amine, yielding this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org To minimize side reactions, such as the formation of an unreactive N-acylurea, and to reduce potential racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be incorporated. peptide.compeptide.com

Activated Ester Methods: Another approach involves the formation of an activated ester of propanoic acid. mdpi.com These esters contain a good leaving group, which is readily displaced by an amine. Common activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. mdpi.comorganic-chemistry.org The synthesis is a two-step process: first, propanoic acid is reacted with a compound like N-hydroxysuccinimide in the presence of a coupling agent (such as DCC) to form the NHS ester. google.com This stable, isolable intermediate is then reacted with butan-2-amine to form the desired amide. This method is particularly useful for its mild reaction conditions and high chemoselectivity. mdpi.com A recently developed method allows for the synthesis of such activated esters using a combination of triphenylphosphine, iodine, and triethylamine, avoiding the need for carbodiimides. organic-chemistry.orgnih.gov

| Method | Propanoic Acid Derivative | Key Reagents | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride | Propanoyl chloride | SOCl₂, Oxalyl chloride, Base (e.g., Pyridine) | HCl, SO₂ | High reactivity, Fast reaction | Harsh reagents, Moisture sensitive |

| Carbodiimide | Propanoic acid | DCC, EDC, HOBt (optional) | Urea derivative | Mild conditions, Good yields | Byproduct removal can be difficult |

| Activated Ester | Propanoic acid N-hydroxysuccinimide ester | N-hydroxysuccinimide, DCC | N-hydroxysuccinimide | Stable intermediate, High selectivity | Two-step process |

Acylation Strategies Involving Butan-2-amine and Propanoyl Derivatives

The core of conventional synthesis is the acylation of butan-2-amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a propanoyl derivative. studymind.co.uk Besides propanoyl chloride, propanoic anhydride (B1165640) can also serve as the acylating agent. The reaction with an anhydride is mechanistically similar to that with an acid chloride but produces a carboxylate salt as a byproduct instead of HCl, which can be advantageous in certain contexts. fishersci.co.uk

In all these cases, the reaction conditions, such as solvent, temperature, and the presence of a base, are crucial for optimizing the yield and purity of this compound. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly employed. fishersci.co.ukcommonorganicchemistry.com

Advanced Synthetic Approaches to this compound and Analogues

Driven by the need for greener and more efficient chemical processes, biocatalytic methods employing enzymes have emerged as powerful alternatives for amide synthesis. researchgate.netmanchester.ac.uk These approaches offer high selectivity under mild reaction conditions.

Biocatalytic and Enzymatic Synthesis of Amides

Enzymes, particularly from the lipase (B570770) and dehydrogenase families, can catalyze the formation of amide bonds with remarkable specificity, often avoiding the need for protecting groups and harsh reagents. manchester.ac.uknih.gov

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes to produce chiral amines. nih.govrsc.org While their primary role is amine synthesis, this pathway can be conceptually extended to amide formation in a multi-step or one-pot process. The synthesis of this compound could be envisioned starting from butan-2-one.

The process would involve the AmDH-catalyzed reductive amination of butan-2-one using an ammonia (B1221849) source and a nicotinamide (B372718) cofactor (NADH or NADPH) to generate butan-2-amine. nih.govfrontiersin.org The cofactor is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase. nih.gov The newly formed butan-2-amine could then be acylated to form the final amide product, potentially in a subsequent enzymatic step using a lipase or in a chemo-enzymatic cascade. This biocatalytic approach offers a route to enantiomerically pure amides if a stereoselective AmDH is used. frontiersin.org

Lipases are highly versatile enzymes that can catalyze amide synthesis in non-aqueous environments. nih.gov The most widely used lipase for this purpose is the immobilized form of Candida antarctica lipase B (CALB), often known as Novozym 435. nih.govmdpi.com

Lipases can catalyze the direct amidation between a carboxylic acid (propanoic acid) and an amine (butan-2-amine). nih.gov However, the reaction is often more efficient when using an ester as the acyl donor in a process called aminolysis. researchgate.net For the synthesis of this compound, a simple ester like ethyl propanoate would be reacted with butan-2-amine in the presence of a lipase. The enzyme facilitates the nucleophilic attack of the amine on the ester's carbonyl group, releasing ethanol (B145695) and the desired amide. biorxiv.org These reactions are typically run in organic solvents under nearly anhydrous conditions to shift the equilibrium towards synthesis over hydrolysis. nih.gov Lipases have been shown to be effective for a wide range of primary and secondary amines. nih.gov Some unique intracellular lipases have also been discovered that can catalyze the aminolysis of both esters and acids with high activity. researchgate.netacs.orgacs.org

| Method | Enzyme Class | Starting Materials | Key Features |

|---|---|---|---|

| Reductive Amination Pathway | Amine Dehydrogenase (AmDH) | Butan-2-one, Ammonia, Propanoyl source | Potential for high stereoselectivity; Green synthesis route. nih.govfrontiersin.org |

| Lipase-Mediated Amidation | Lipase (e.g., CALB) | Propanoic acid or Ethyl propanoate, Butan-2-amine | Mild conditions; High yields; Broad substrate scope. nih.govresearchgate.net |

Acyl migration is a potential side reaction in enzymatic acylation, particularly when substrates contain multiple nucleophilic groups. However, for the straightforward synthesis of this compound from butan-2-amine and a propanoyl derivative, this is not a primary concern as the amine possesses a single acylation site. The high regioselectivity of enzymes like CALB ensures that acylation occurs specifically at the amine nitrogen. frontiersin.org

Table of Compounds

| Compound Name | Role |

|---|---|

| This compound | Target Product |

| Butan-2-amine | Starting Material (Amine) |

| Propanoic acid | Starting Material (Carboxylic Acid) |

| Propanoyl chloride | Activated Acylating Agent |

| Propanoic anhydride | Acylating Agent |

| Ethyl propanoate | Acyl Donor (for Lipase) |

| Butan-2-one | Starting Material (for AmDH) |

| Thionyl chloride | Chlorinating Agent |

| Oxalyl chloride | Chlorinating Agent |

| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Reagent |

| N-hydroxysuccinimide (NHS) | Activated Ester Precursor |

| 1-hydroxybenzotriazole (HOBt) | Coupling Additive |

| Triethylamine | Base |

| Pyridine | Base |

Green Chemistry Principles in this compound Synthesis

The synthesis of amides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. Traditional methods for creating the amide bond often involve coupling agents that are not atom-economical or the use of hazardous reagents like acyl chlorides. In contrast, greener alternatives focus on catalytic routes and the use of benign solvents.

Key green chemistry metrics are employed to evaluate and compare the sustainability of different synthetic routes. These metrics include:

Atom Economy: This measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Direct amidation of propanoic acid with butan-2-amine is highly atom-economical as the only byproduct is water.

Reaction Mass Efficiency (RME): RME provides a more realistic measure of efficiency by considering the actual mass of reactants used and the mass of the isolated product.

Process Mass Intensity (PMI): This metric assesses the total mass input (reactants, solvents, catalysts, workup chemicals) relative to the mass of the final product, offering a comprehensive view of the process's waste generation.

For the synthesis of this compound, applying these principles would favor a direct catalytic condensation of propanoic acid and butan-2-amine over routes involving stoichiometric activating agents, which generate significant waste.

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. The core principle involves the direct interaction of microwaves with polar molecules in the reaction mixture, causing rapid and uniform heating that can minimize thermal gradients and the formation of byproducts.

In the context of this compound synthesis, a microwave-assisted approach would typically involve reacting propanoic acid or its ester derivative with butan-2-amine. The benefits of this method include:

Speed: Reactions that might take hours under conventional reflux can often be completed in minutes.

Efficiency: The localized and rapid heating can improve reaction kinetics and lead to higher conversion rates.

Combining microwave heating with solvent-free conditions represents a particularly green synthetic strategy. By eliminating the solvent, this approach reduces waste, cost, and the environmental impact associated with solvent production and disposal. For instance, the lipase-catalyzed synthesis of n-butyl propionate, a related ester, has been successfully performed under solvent-free microwave conditions, demonstrating the feasibility of such protocols for similar reactions like amide formation.

Alternative Energy Input Methodologies

Beyond microwave irradiation, other alternative energy sources are being explored to drive amide synthesis in a more sustainable manner. These methods offer unique activation pathways that can enhance reaction rates and efficiency.

Mechanochemistry: This technique involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent (liquid-assisted grinding). Mechanochemical activation has been successfully applied to the synthesis of various amides from esters or carboxylic acids. This solvent-free method is highly atom-efficient and can proceed rapidly at room temperature, significantly reducing energy consumption compared to conventional heating. For this compound, a mechanochemical approach could involve milling propanoic acid with butan-2-amine in the presence of a suitable catalyst or coupling agent.

Sonochemistry (Ultrasound-Assisted Synthesis): The application of ultrasound waves (typically >20 kHz) to a reaction mixture induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. Ultrasound has been shown to enhance the synthesis of various amide derivatives, often leading to higher yields and shorter reaction times compared to silent (non-irradiated) conditions. An ultrasound-assisted synthesis of this compound could be performed in an aqueous medium or a green solvent, capitalizing on the physical and chemical effects of cavitation to drive the reaction efficiently.

Electrosynthesis: Utilizing electricity as a "reagent" to drive chemical transformations is another promising green methodology. Electrochemical methods can replace hazardous chemical oxidants or reductants and often proceed under mild conditions. Electrosynthesis has been applied to amide bond formation through various strategies, such as the Ritter-type amination where nitrile compounds act as the amide source.

The following table summarizes a comparison of these alternative energy inputs for amide synthesis.

| Energy Input Method | Principle of Activation | Key Advantages | Potential Application for this compound Synthesis |

| Microwave Irradiation | Direct dielectric heating of polar molecules | Rapid reaction rates, increased yields, high purity, energy efficiency | Direct amidation of propanoic acid with butan-2-amine under solvent-free or minimal solvent conditions. |

| Mechanochemistry | Application of mechanical force (e.g., ball milling) | Solvent-free, high atom economy, rapid reactions at ambient temperature | Solid-state reaction of propanoic acid and butan-2-amine with a solid catalyst. |

| Sonochemistry | Acoustic cavitation creating localized high-energy zones | Enhanced reaction rates, improved yields, applicable in green solvents (e.g., water) | Ultrasound-promoted reaction between propanoic acid and butan-2-amine in an aqueous medium. |

| Electrosynthesis | Use of electricity to drive redox reactions | Avoids hazardous chemical reagents, mild reaction conditions, high selectivity | Electrochemical coupling of a propanoic acid derivative with butan-2-amine. |

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

This compound is a chiral molecule due to the stereocenter in the butan-2-yl moiety. The synthesis of this compound from racemic butan-2-amine results in a mixture of two enantiomers: (R)-N-(butan-2-yl)propanamide and (S)-N-(butan-2-yl)propanamide. The development of methods to produce single enantiomers is crucial, as different enantiomers can exhibit distinct biological activities.

Stereoselective Synthesis: This approach aims to create a specific enantiomer directly. One strategy involves using an enantiomerically pure starting material. For example, reacting propanoyl chloride with commercially available (R)-butan-2-amine or (S)-butan-2-amine would yield the corresponding (R)- or (S)-enantiomer of the final amide, respectively. Another advanced strategy involves the use of chiral catalysts that can direct the reaction of racemic or prochiral precursors to favor the formation of one enantiomer over the other. While complex chiral prolinamides have been synthesized using such catalytic systems, the development of a specific catalyst for a relatively simple molecule like this compound would depend on the specific economic and application-driven need for such a process.

Chiral Resolution: This technique involves separating a racemic mixture of enantiomers. A common method is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method has been successfully used to separate the optical isomers of other chiral propanamide derivatives. For this compound, a similar approach would involve passing the racemic mixture through a column packed with a CSP that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times and allowing for their separation. Porous coordination polymers containing chiral centers have also been shown to exhibit different sorption capacities for the (R) and (S) isomers of 2-butanol, a precursor to the target molecule, suggesting their potential as materials for chromatographic separation.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and designing more effective catalysts. The formation of this compound, like other amides, typically proceeds via a nucleophilic acyl substitution pathway.

The most common laboratory synthesis involves the reaction of a carboxylic acid derivative with an amine. For instance, using propanoyl chloride and butan-2-amine, the reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and, after a deprotonation step, yielding the final amide product.

Studies on Reaction Intermediates and Transition States

While specific experimental studies on the intermediates and transition states for this compound formation are not widely reported, the mechanism can be inferred from extensive research on amide bond formation. The key species in the reaction pathway is the tetrahedral intermediate.

Computational studies, such as those using density functional theory (DFT), are powerful tools for investigating reaction mechanisms. Such studies can model the energy profile of the reaction, identifying the structures and relative energies of transition states and intermediates. For the formation of this compound, these models could elucidate the precise geometry of the transition state leading to the tetrahedral intermediate and the subsequent transition state for the expulsion of the leaving group.

Catalytic Enhancements and Kinetic Studies in Propanamide Synthesis

Direct amidation of a carboxylic acid (propanoic acid) with an amine (butan-2-amine) is thermodynamically favorable but kinetically slow due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Catalysts are therefore essential to facilitate this transformation under milder conditions.

Catalytic Enhancements: Boric acid has been identified as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids. The proposed mechanism involves the activation of the carboxylic acid by the boric acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This method often requires elevated temperatures and the removal of water to drive the reaction to completion.

Kinetic studies are crucial for quantifying the effectiveness of catalysts and understanding the factors that control the reaction rate. For amidation reactions, kinetic models can be developed by monitoring the concentration of reactants and products over time under various conditions (temperature, catalyst loading, initial concentrations). Such studies have been performed for related amidation systems and reveal important information, such as the order of the reaction with respect to each reactant and the activation energy. For the synthesis of this compound, a kinetic study could compare the uncatalyzed reaction with various catalyzed approaches (e.g., boric acid) to determine the rate enhancement and optimize the process for industrial applications.

Molecular Structure Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is a cornerstone technique for elucidating the chemical structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise arrangement of atoms and their through-bond and through-space relationships can be determined.

The ¹H NMR spectrum of N-(butan-2-yl)propanamide displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The integration of these signals provides the ratio of protons in each environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the carbon skeleton. docbrown.info

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom gives rise to a distinct signal, and the chemical shift indicates the type of carbon (e.g., alkyl, carbonyl). bhu.ac.in While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of ¹³C, proton-coupled ¹³C spectra can provide information about the number of attached protons. bhu.ac.in However, proton-decoupled spectra, which show a single line for each carbon, are more common for simplicity and sensitivity. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (propanamide) | 1.1 (t, 3H) | 10.5 |

| CH₂ (propanamide) | 2.1 (q, 2H) | 30.0 |

| C=O (amide) | - | 173.5 |

| NH (amide) | 5.5 (br s, 1H) | - |

| CH (butan-2-yl) | 3.8 (m, 1H) | 47.0 |

| CH₂ (butan-2-yl) | 1.4 (m, 2H) | 30.0 |

| CH₃ (terminal, butan-2-yl) | 0.9 (t, 3H) | 10.5 |

| CH₃ (branch, butan-2-yl) | 1.1 (d, 3H) | 20.0 |

Note: These are predicted values and may vary slightly from experimental data.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of proton networks within the molecule, confirming the connectivity of the propanamide and butan-2-yl fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments. springermedizin.dersc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). springermedizin.deresearchgate.netgoogle.com This is particularly useful for identifying the connection between the propanamide and butan-2-yl moieties, for instance, by observing a correlation between the NH proton and the carbonyl carbon, as well as the CH proton of the butan-2-yl group and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. researchgate.netacs.org This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. For this compound (C₇H₁₅NO), HRMS would confirm its elemental composition. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ |

|---|

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, and the resulting product ions are analyzed. nih.govencyclopedia.pub This process provides detailed structural information by revealing characteristic fragmentation patterns. encyclopedia.pub The fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation within the alkyl chains. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. nih.gov Analyzing these pathways helps to confirm the connectivity of the molecule. nih.govuab.edu

Table 3: Potential Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|

| 130.1 [M+H]⁺ | 86.1 | [CH₃CH₂CONH₂ + H]⁺ |

| 130.1 [M+H]⁺ | 72.1 | [CH₃CH(NH₂)CH₂CH₃]⁺ |

| 130.1 [M+H]⁺ | 57.1 | [CH₃CH₂CO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. edinst.com These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. edinst.comamericanpharmaceuticalreview.comresearchgate.net

For this compound, a secondary amide, the key vibrational modes include the N-H stretch, C=O stretch (Amide I band), and N-H bend coupled with C-N stretch (Amide II band). spcmc.ac.inspectroscopyonline.com

N-H Stretching: In the IR spectrum of a secondary amide, a single N-H stretching band is typically observed in the region of 3370-3170 cm⁻¹ in the solid state due to hydrogen bonding. spcmc.ac.inspectroscopyonline.com In dilute solution, this band shifts to a higher frequency (around 3500-3400 cm⁻¹). spcmc.ac.in

C=O Stretching (Amide I): The amide I band is one of the most characteristic absorptions for amides and appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com Its position is sensitive to the physical state and hydrogen bonding. spcmc.ac.in

N-H Bending (Amide II): The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹ for secondary amides. spectroscopyonline.comnih.gov This band is typically strong and sharp. spectroscopyonline.com

C-H Stretching and Bending: The molecule also exhibits C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region and various C-H bending vibrations at lower wavenumbers.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information, especially regarding the carbon backbone vibrations. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3370 - 3170 | Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amide II) | Bend | 1570 - 1515 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. For simple amides like this compound, the primary electronic transition observable in the conventional UV-Vis range (200-800 nm) is the n → π* transition of the carbonyl group's non-bonding electrons (n) to the antibonding π* orbital.

This transition is typically weak (low molar absorptivity, ε) and appears at the lower end of the UV spectrum, generally below 220 nm. The presence of the alkyl groups (butan-2-yl and ethyl) does not significantly influence the position of this absorption band as they are not chromophores. The UV-Vis spectrum is therefore expected to be relatively simple, characterized by this single weak absorption band.

Table 1: Expected UV-Vis Absorption for this compound

| Transition | Expected Wavelength (λmax) | Chromophore |

|---|

Solid-State Characterization Techniques (e.g., X-ray Diffraction, Powder XRD)

Solid-state characterization techniques are crucial for understanding the three-dimensional arrangement of molecules in a crystalline lattice.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction would provide the most definitive structural information for this compound. This technique can determine precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the flexible butan-2-yl group and the planarity of the amide group. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule, which dictate the crystal packing.

Powder X-ray Diffraction (PXRD): Powder XRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique can be used to identify the compound, assess its purity, and identify different polymorphic forms if they exist.

As of the latest literature survey, a definitive crystal structure for this compound has not been reported. Therefore, specific data on its unit cell parameters, space group, and intermolecular packing arrangement are not available. General knowledge of simple secondary amides suggests that they typically form hydrogen-bonded chains or dimers in the solid state. wikipedia.org

Thermal Analysis Techniques (e.g., TG, DTG)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would show the onset temperature of decomposition and the temperature range over which the compound is thermally stable. The analysis would likely reveal a single-step or multi-step decomposition process, with the mass loss corresponding to the volatilization of the compound or its breakdown into smaller gaseous fragments.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve, plotting the rate of mass change against temperature. Peaks on the DTG curve indicate the temperatures at which the rate of mass loss is at its maximum, providing a clearer indication of the decomposition steps than the TGA curve alone.

Specific experimental TGA and DTG data for this compound are not available in the reviewed literature. For a compound of its molecular weight (129.20 g/mol ), it is expected to be relatively volatile and would likely show significant mass loss due to evaporation before extensive thermal decomposition occurs under atmospheric pressure. nih.gov The thermal stability would be influenced by the strength of the intermolecular hydrogen bonds.

Table 2: General Application of Thermal Analysis for this compound

| Technique | Information Provided | Expected Observations |

|---|---|---|

| TGA | Thermal stability, decomposition temperature | Mass loss upon heating, indicating volatilization and/or decomposition. |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique for studying materials with unpaired electrons. It is highly specific to paramagnetic species, such as free radicals, radical ions, and transition metal complexes with unpaired electrons.

This compound, in its stable ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it is ESR-inactive and would not produce an ESR spectrum under normal conditions. This technique would only become applicable if the compound were to be converted into a radical species, for example, through irradiation or chemical reaction to form a radical cation or anion. No such studies were identified in the literature for this specific compound.

Computational and Theoretical Chemistry of N Butan 2 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. While specific DFT studies focused solely on N-(butan-2-yl)propanamide are not extensively documented in the public literature, the methodology is widely applied to similar amide-containing compounds. For related molecules, such as certain triazine hydrazone complexes and benzothiazole (B30560) derivatives, DFT has been successfully used to optimize molecular geometry and analyze electronic parameters researchgate.netresearchgate.netresearchgate.net.

A theoretical DFT analysis of this compound would typically involve calculating key electronic descriptors to understand its stability and reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. The distribution of the electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species researchgate.net.

Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 129.20 g/mol nih.gov |

| Molecular Formula | C7H15NO nih.gov |

| XLogP3-AA | 1.3 nih.gov |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 1 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Topological Polar Surface Area | 29.1 Ų nih.govguidechem.com |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are frequently employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) researchgate.netresearchgate.netresearchgate.net.

For this compound, experimental spectral data is available. nih.gov A computational study would involve calculating these spectra and comparing them to the known values to assess the accuracy of the chosen theoretical model. For example, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the assignment of peaks to specific atoms in the molecule. Similarly, calculated IR frequencies, after appropriate scaling, can be matched with experimental IR absorption bands to assign vibrational modes. researchgate.net

Conformational Analysis and Energetic Profiles

The presence of three rotatable bonds in this compound suggests that the molecule can exist in multiple conformations. guidechem.com Conformational analysis is a computational technique used to identify the stable three-dimensional arrangements of a molecule and to determine their relative energies.

By systematically rotating the single bonds—specifically around the C-N amide bond, the N-C(sec-butyl) bond, and the C-C bonds of the alkyl chains—a potential energy surface can be generated. This analysis reveals the low-energy, stable conformers and the energy barriers that separate them. The results provide insight into the molecule's flexibility and the most probable shapes it will adopt under given conditions. Such studies have been performed on related molecules, highlighting how intramolecular interactions, like hydrogen bonding or steric hindrance, influence conformational preferences. evitachem.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This approach is invaluable for exploring the molecule's conformational flexibility in a more realistic environment, such as in a solvent like water or an organic solvent. mdpi.com

MD simulations can reveal how the solvent influences the conformational equilibrium by explicitly modeling the interactions between the solute and solvent molecules. For instance, the simulations could show how water molecules form hydrogen bonds with the amide group of this compound, stabilizing certain conformations over others. This technique has been applied to study complex propanamide derivatives to understand their stability and structural dynamics in solution. figshare.comresearchgate.net

In Silico Studies of Molecular Interactions and Reactivity

In silico methods are crucial for predicting how a molecule might interact with biological macromolecules, which is a key aspect of medicinal chemistry and drug discovery.

Ligand-Protein Binding Mechanisms and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. Although no specific docking studies for this compound are reported in the search results, the methodology is extensively used for similar propanamide derivatives. researchgate.net

In a typical docking study, the 3D structure of a target protein is used as a receptor. A library of ligands, or a single ligand like this compound, is then computationally "docked" into the protein's binding site. A scoring function estimates the binding affinity for each resulting pose, predicting the most stable binding mode. These studies can elucidate key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies on related compounds have identified critical interactions within the active sites of enzymes or receptors, providing a rationale for their biological activity. smolecule.comunisi.itnih.gov Such an analysis for this compound would be the first step in identifying potential protein targets and understanding its molecular interaction mechanisms.

Theoretical Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to correlate the structural features of a molecule with its biological activity. technologynetworks.comdrugdesign.org For this compound, theoretical SAR modeling can be employed to predict how structural modifications might influence its biological efficacy, guiding the design of new analogues with improved properties. technologynetworks.comnih.gov The process involves identifying key structural components and systematically altering them in silico to observe the predicted effects on activity. nih.gov

The core structure of this compound consists of three main regions amenable to modification: the sec-butyl group, the amide linker, and the ethyl group of the propanoyl moiety. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can mathematically describe the connection between these structural properties and a predicted biological effect. longdom.org

Key areas for theoretical modification and their potential impact include:

The sec-Butyl Group: This group contributes to the molecule's lipophilicity and steric profile. Altering its size, branching, or replacing it with cyclic structures could affect how the molecule fits into a biological target's binding pocket. researchgate.net For instance, increasing its bulk might enhance van der Waals interactions, while introducing polar functional groups could establish new hydrogen bonds.

The Amide Linkage: The N-H group of the secondary amide is a potential hydrogen bond donor. drugdesign.org Computational models can explore the impact of replacing this hydrogen with a methyl group (N-methylation) to eliminate its donor capability, which can clarify the role of this interaction in receptor binding. drugdesign.org Furthermore, the carbonyl oxygen acts as a hydrogen bond acceptor, another critical interaction point that can be modeled. drugdesign.org

Molecular docking simulations represent a powerful tool within SAR, predicting how the molecule or its virtual analogues bind to the active site of a target protein or enzyme. smolecule.com By calculating binding affinities and visualizing the interactions, researchers can prioritize the synthesis of compounds that are most likely to be active. researchgate.netsmolecule.com

Table 1: Theoretical SAR Modifications for this compound

| Structural Region | Proposed Modification | Predicted Impact on Activity | Computational Method |

| sec-Butyl Group | Increase alkyl chain length (e.g., to pentyl, hexyl) | Modify lipophilicity and steric fit | QSAR, Molecular Docking |

| Introduce cyclic moiety (e.g., cyclopentyl, cyclohexyl) | Alter conformational rigidity and binding pocket fit | Molecular Docking | |

| Add polar group (e.g., hydroxyl, methoxy) | Introduce new hydrogen bonding capabilities | Molecular Docking, 3D-QSAR | |

| Amide Linkage | N-methylation (replace N-H with N-CH₃) | Remove hydrogen bond donor capacity to probe interaction | Comparative Binding Energy Analysis |

| Bioisosteric replacement (e.g., with ester, reverse amide) | Change electronic properties and H-bonding | QSAR, Electrostatic Potential Mapping | |

| Propanoyl Moiety | Vary alkyl chain length (e.g., acetyl, butanoyl) | Alter size, shape, and flexibility | Molecular Dynamics, QSAR |

| Introduce functional groups at α- or β-carbon | Create new interaction points or alter reactivity | Molecular Docking, Reactivity Modeling |

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers robust methods for predicting the chemical reactivity of this compound and elucidating potential reaction pathways. Density Functional Theory (DFT) calculations are particularly useful for modeling molecular orbitals, charge distribution, and the transition states of reactions, which allows for the prediction of the most likely sites for nucleophilic or electrophilic attack.

The primary reactive center in this compound is the amide functional group. Key predicted reactions include:

Amide Hydrolysis: This is a fundamental reaction for amides, leading to the formation of propanoic acid and sec-butylamine. Theoretical models can simulate this reaction under both acidic and basic conditions to determine the activation energies and reaction mechanisms. The carbonyl carbon is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the amide into a secondary amine (N-(butan-2-yl)propan-1-amine). Computational methods can model the interaction with reducing agents like lithium aluminum hydride (LiAlH₄) to understand the reaction pathway.

Reactivity at the α-Carbon: The carbon atom adjacent to the carbonyl group can be deprotonated under suitable basic conditions to form an enolate. This intermediate can then participate in various reactions, such as alkylation or aldol (B89426) condensation. Computational models can predict the pKa of the α-proton and the stability of the corresponding enolate.

Nucleophilic Substitution: While this compound itself lacks a leaving group for easy substitution, related compounds like N-(butan-2-yl)-2-chloropropanamide are predicted to undergo nucleophilic substitution where the chlorine is replaced. DFT calculations can be used to model the transition states to compare the favorability of Sₙ1 versus Sₙ2 pathways for such analogues.

Table 2: Predicted Reactivity and Computational Assessment of this compound

| Reaction Type | Reactive Site | Description | Computational Tool/Method |

| Hydrolysis | Amide Carbonyl | Cleavage of the amide C-N bond to yield a carboxylic acid and an amine. | DFT (Transition State Search, Activation Energy Calculation) |

| Reduction | Amide Carbonyl | Conversion of the carbonyl group to a methylene (CH₂) group. | DFT (Modeling reagent interaction) |

| Deprotonation | α-Carbon | Removal of a proton to form an enolate intermediate. | pKa Prediction Software, DFT (Enolate Stability Analysis) |

| Oxidation | N-H and α-Carbon | Potential for oxidation to form various products, though less common for simple amides. | Not typically modeled unless specific reagents are considered. |

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in telecommunications, optical computing, and dynamic image processing. researchgate.net Organic molecules, in particular, have been a focus of NLO research. nih.gov Their properties are typically governed by the presence of a π-conjugated system that connects an electron-donating group (donor) to an electron-accepting group (acceptor), facilitating intramolecular charge transfer (ICT). nih.gov

The theoretical assessment of NLO properties for a given molecule is performed using quantum chemical calculations, often with DFT methods. researchgate.net Key parameters calculated to evaluate NLO potential include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary measure of second-order NLO activity. A large β value is desirable for NLO applications.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

For this compound, a theoretical assessment would begin with a structural analysis. The molecule is a simple aliphatic amide. It lacks any extended π-conjugated system, which is generally considered a prerequisite for significant NLO response. nih.gov The amide group can act as a weak donor-acceptor system, but it is not connected via a conjugated bridge that would allow for efficient charge transfer across the molecule.

Based on its structure, it is predicted that this compound would exhibit very low NLO properties. The calculated values for first (β) and second (γ) hyperpolarizability are expected to be negligible compared to classic NLO chromophores like those based on stilbene (B7821643) or azobenzene. A definitive theoretical assessment would require specific DFT calculations, likely using a functional such as B3LYP or M06 with a suitable basis set like 6-31G(d,p). researchgate.net The results of such a calculation would almost certainly confirm its unsuitability as an NLO material but would provide a quantitative baseline for simple amides.

Table 3: Theoretical NLO Property Assessment for this compound

| NLO Parameter | Definition | Predicted Value for this compound | Rationale for Prediction |

| Mean Polarizability (⟨α⟩) | Average ability of the molecule to be polarized by an electric field. | Low to Moderate | Based on the number of electrons and molecular volume. |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Very Low / Negligible | Absence of a donor-π-acceptor structure and lack of conjugation. nih.gov |

| Second Hyperpolarizability (⟨γ⟩) | Measure of the third-order NLO response. | Very Low / Negligible | Absence of an extended, delocalized electron system. gatech.edu |

Chemical Reactivity and Derivatization of N Butan 2 Yl Propanamide

Exploration of Functional Group Transformations

The reactivity of N-(butan-2-yl)propanamide allows for targeted modifications at several positions.

Substitution Reactions on the Propanamide Backbone and Butan-2-yl Moiety

Substitution reactions can be strategically employed to modify both the propanamide backbone and the butan-2-yl group. For instance, the chlorine atom in N-(butan-2-yl)-2-chloropropanamide, a related derivative, is susceptible to substitution by various nucleophiles like amines or thiols, leading to the formation of new derivatives. This highlights the potential for introducing a wide array of functional groups onto the propanamide backbone.

The butan-2-yl moiety, being an alkyl group, is generally less reactive towards substitution than the propanamide backbone. However, under specific conditions, such as free-radical halogenation, substitution on the alkyl chain could be achieved, although this is often less selective. The reactivity of the butan-2-yl group is generally lower than aromatic substituents, which favor electrophilic reactions.

Reduction Reactions of the Amide Group to Amines

The amide group of this compound and its derivatives can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. smolecule.commasterorganicchemistry.com This reaction effectively converts the amide linkage into a secondary amine, yielding N-(butan-2-yl)propan-1-amine. The general mechanism involves the addition of a hydride ion to the carbonyl carbon of the amide, followed by elimination of the oxygen atom. masterorganicchemistry.com This conversion is a valuable synthetic tool for accessing the corresponding amine derivatives, which may exhibit different biological and chemical properties.

Oxidation Reactions of the Alkyl Chains and Amide Derivatives

Oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. The alkyl chains can be oxidized, potentially forming hydroxylated or carbonylated products. Similarly, the amide group itself or its derivatives can undergo oxidation. For example, some amide derivatives can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. The presence of other functional groups, as seen in related structures, can also influence the outcome of oxidation reactions. For instance, the amine group in (butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine can be oxidized to imines or amides using reagents like hydrogen peroxide or potassium permanganate. evitachem.com

Synthesis of Novel this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a multitude of novel analogues and derivatives with potentially interesting properties.

Halogenated Derivatives

Halogenated derivatives of this compound are of significant interest due to the effect of halogens on the molecule's physicochemical properties and reactivity. A key example is N-(butan-2-yl)-2-chloropropanamide, which is synthesized by reacting 2-chloropropanoyl chloride with butan-2-amine, typically in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at low temperatures. This chlorinated derivative can serve as a precursor for other halogenated analogues. For instance, the chlorine atom can be substituted to create other derivatives. The presence of a halogen, like the bromine in N-(butan-2-yl)-2-bromopropanamide, can increase reactivity due to bromine's good leaving group ability.

Table 1: Synthesis and Reactivity of Halogenated this compound Derivatives

| Derivative Name | Synthesis Method | Key Reactivity |

|---|---|---|

| N-(butan-2-yl)-2-chloropropanamide | Reaction of 2-chloropropanoyl chloride with butan-2-amine | The chlorine atom can be substituted by nucleophiles. |

| N-(butan-2-yl)-2-bromopropanamide | Analogous to the chloro derivative, likely using 2-bromopropanoyl bromide. | Higher reactivity in substitution reactions compared to the chloro derivative due to bromine being a better leaving group. |

Aromatic and Heterocyclic Substituted Derivatives

The incorporation of aromatic and heterocyclic moieties into the this compound structure can significantly alter its properties and potential applications.

Aromatic Derivatives:

The synthesis of aromatic derivatives often involves coupling reactions. For example, N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide is synthesized through steps that include a Suzuki coupling to form the biphenyl (B1667301) core. smolecule.com Another approach involves the reaction of a substituted amine with a derivative of the aromatic acid. vulcanchem.com The introduction of aromatic rings can lead to properties like π-π stacking.

Heterocyclic Derivatives:

A wide variety of heterocyclic derivatives can be synthesized. For instance, compounds bearing a benzothiazole-piperazine backbone with a propanamide chain have been synthesized by first acylating 2-amino-6-methoxybenzothiazole (B104352) with 3-chloropropionyl chloride, followed by substitution of the chlorine with different piperazine (B1678402) derivatives. yok.gov.tr Other examples include derivatives with imidazole (B134444), triazole, and quinoline (B57606) rings. evitachem.comvulcanchem.comacs.org The synthesis of these derivatives often involves multi-step processes, including coupling reactions, cyclizations, and substitutions. smolecule.comsmolecule.com These heterocyclic moieties can introduce new functionalities and potential biological activities. acs.orgplos.org

Table 2: Examples of Aromatic and Heterocyclic this compound Derivatives

| Derivative Name | Key Structural Feature | Synthesis Approach |

|---|---|---|

| n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide | 2-hydroxyphenyl group vulcanchem.com | Reaction of sec-butyl amine with 2-hydroxybenzoyl chloride. vulcanchem.com |

| N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide | Biphenyl group smolecule.com | Involves Suzuki coupling for the biphenyl core formation. smolecule.com |

| (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine | Imidazole ring evitachem.com | Two-step process involving reaction of imidazole with 3-chloropropylamine (B7771022) followed by alkylation with butan-2-yl bromide. evitachem.com |

| N-(butan-2-yl)-2-[(thian-3-yl)amino]propanamide | Thian ring molport.com | Likely involves reaction of a suitable thian derivative with a propanamide precursor. |

Peptidomimetic and Amino-Substituted Derivatives

The structural framework of this compound serves as a valuable scaffold for the generation of peptidomimetics and amino-substituted derivatives, which are of significant interest in medicinal chemistry. Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. beilstein-journals.org The N-sec-butyl group in this compound introduces chirality and steric bulk, influencing the conformational properties of its derivatives.

One common strategy to create peptidomimetic structures from simple amides involves N-alkylation or the introduction of substituents at the alpha-carbon. monash.edu While direct N-alkylation of this compound is not a primary route due to the existing substitution on the nitrogen, the core structure is a key component in building blocks for larger peptidomimetic assemblies. The synthesis of peptoid oligomers, for instance, involves the stepwise addition of N-substituted glycine (B1666218) units, a class of peptidomimetics where side chains are on the nitrogen atom of the amide bond. beilstein-journals.org

More direct derivatization involves the introduction of functional groups, particularly amino groups, onto the propanamide backbone. These amino-substituted derivatives are valuable intermediates for synthesizing more complex molecules with potential therapeutic applications, such as targeting neuroinflammatory conditions. smolecule.com For example, 2-amino-N-(butan-2-yl)propanamide and its 3-amino counterpart are key derivatives. The synthesis of these compounds typically involves starting with butan-2-amine and a protected aminopropanoic acid derivative. smolecule.com The presence of the additional amine group allows for further chemical modifications and interactions with biological targets. smolecule.com

Research into related structures, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, highlights the use of molecular hybridization to combine features from existing drugs to create new anticonvulsant candidates. researchgate.net This approach underscores the potential of using the this compound scaffold as a base for creating hybrid molecules with tailored pharmacological profiles.

Table 1: Examples of Amino-Substituted Derivatives of this compound and Their Significance

| Derivative Name | Molecular Formula | Key Features | Potential Applications |

| 2-amino-N-(butan-2-yl)propanamide | C₇H₁₆N₂O | Primary amine at the α-position; Chiral center. smolecule.com | Building block for pharmaceuticals targeting neuroinflammatory conditions; Intermediate for complex organic synthesis. smolecule.com |

| 3-amino-N-(butan-2-yl)propanamide | C₇H₁₆N₂O | Primary amine at the β-position. scbt.com | Research chemical; Intermediate for synthesis. scbt.com |

| N-(butan-2-yl)-2-[(2-methylphenyl)amino]propanamide | C₁₄H₂₂N₂O | Aromatic amine substituent at the α-position. molport.com | Synthetic intermediate for novel chemical entities. molport.com |

| N-(butan-2-yl)-2-[(thian-3-yl)amino]propanamide | C₁₂H₂₄N₂OS | Heterocyclic amine substituent at the α-position. molport.com | Intermediate for creating compounds with diverse structural motifs. molport.com |

This compound as a Synthetic Building Block in Complex Molecule Synthesis

This compound is a versatile synthetic building block, or synthon, utilized in the construction of more complex molecules, particularly those with potential biological activity. Its utility stems from the combination of a reactive amide functional group and a chiral N-sec-butyl group, which can impart specific stereochemical properties to the final product. smolecule.comwikipedia.org

A common synthetic strategy involves the modification of the propanamide portion of the molecule. For instance, halogenated derivatives like N-(butan-2-yl)-2-chloropropanamide are created to serve as reactive intermediates. The chlorine atom at the alpha-position acts as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to build more elaborate structures. This intermediate has been specifically noted for its role in synthesizing pharmaceuticals aimed at neuroinflammatory pathways.

The core this compound structure is found within a variety of larger, biologically evaluated compounds. These molecules often feature the N-(sec-butyl)propanamide moiety attached to complex heterocyclic systems. For example, it has been incorporated into pyrrole-containing structures investigated for a range of potential biological effects, including anti-inflammatory and antimicrobial activities. ontosight.ai Similarly, it is a component of complex thieno[2,3-c]pyridine (B153571) derivatives designed as modulators of specific biological pathways. google.com The inclusion of the this compound fragment in these larger molecules often contributes to their lipophilicity and ability to interact with biological targets. ontosight.ai

The synthesis of these complex molecules typically involves coupling this compound or a derivatized form with other synthetic intermediates. The inherent chirality of the sec-butyl group can be exploited in asymmetric synthesis to control the stereochemistry of the final product, a crucial aspect in the development of many pharmaceutical agents. wikipedia.org

Table 2: Examples of Complex Molecules Synthesized Using an this compound-derived Scaffold

| Complex Molecule | Molecular Formula | Key Structural Features | Area of Research | Reference |

| 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)-N-(butan-2-yl)propanamide | C₂₁H₂₈N₂O₂ | Pyrrole ring attached to the propanamide nitrogen. | Medicinal Chemistry (potential anti-inflammatory, anticancer, antimicrobial effects). | ontosight.ai |

| 2-N-butan-2-yl-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | C₁₅H₂₀N₆O₃ | N-(butan-2-yl) group attached to a substituted pyrimidine (B1678525) ring. | Enzyme Inhibition (Glycogen synthase kinase-3 beta, Vacuolar aminopeptidase (B13392206) 1). | bindingdb.org |

| 3-(butan-2-ylamino)-N-[3-(5-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide | C₂₆H₃₆FN₅OS₂ | Complex heterocyclic system (benzothiazole, thienopyridine) linked to the propanamide. | Modulation of Myc activity (cancer research). | google.com |

Mechanistic Insights into Biological Interactions Non Clinical/molecular Focus

Molecular Interaction with Enzymes and Proteins

The structure of N-(butan-2-yl)propanamide, featuring a propanamide group and a sec-butyl substituent, suggests potential for various non-covalent interactions with biological targets like enzymes and proteins. Current time information in Bangalore, IN. The amide group itself is a key functional group in many biologically active molecules and can participate in hydrogen bonding. wikipedia.org The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. wikipedia.org The alkyl portions of the molecule contribute to hydrophobic interactions.

Specific enzyme inhibition studies detailing the molecular binding and catalytic mechanism for this compound are not prominently featured in publicly accessible scientific literature. However, the broader class of propanamides has been investigated for enzyme inhibitory activity against various targets. For instance, complex propanamide derivatives have been synthesized and evaluated as inhibitors of enzymes such as α-glucosidase and alkaline phosphatase. nih.govresearchgate.netrsc.org

The potential inhibitory mechanism of a simple amide like this compound would likely involve non-covalent binding within an enzyme's active site. The molecule could act as a competitive inhibitor by occupying the active site and preventing the natural substrate from binding. The binding would be stabilized by a combination of interactions:

Hydrogen Bonding: The amide linkage is crucial, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. wikipedia.org These interactions could occur with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The ethyl group of the propanoyl moiety and, more significantly, the sec-butyl group attached to the nitrogen would likely engage in hydrophobic or van der Waals interactions with nonpolar pockets within the enzyme.

In studies of more complex propanamides, kinetic analyses have revealed non-competitive inhibition mechanisms, where the inhibitor binds to a site other than the active site (an allosteric site) to induce a conformational change in the enzyme. rsc.org While theoretically possible, such a mechanism is less commonly predicted for a small molecule like this compound without specific structural features designed for allosteric binding.

There is a lack of specific data regarding the receptor binding affinities (such as Kᵢ or IC₅₀ values) and modulatory effects of this compound. Research into related chloro- and amino-substituted this compound analogs has suggested potential interactions with targets like the peripheral benzodiazepine (B76468) receptor (PBR), which is involved in neuroinflammatory processes. Current time information in Bangalore, IN.nih.gov

The interaction of this compound at a molecular level with a receptor would be governed by its structural and electronic properties. The molecule's ability to fit into a receptor's binding pocket and the strength of the resulting non-covalent interactions would determine its binding affinity. These interactions would primarily include:

Hydrogen Bonds: The amide group is a key pharmacophore for establishing hydrogen bonds with receptor residues. wikipedia.org

The modulatory effect, whether agonistic or antagonistic, would depend on the specific conformational changes induced in the receptor upon binding.

Direct molecular targets and the specific biochemical pathways modulated by this compound have not been explicitly identified in the available research. Generally, simple alkylamides are not associated with high-potency, specific interactions in the same way as more complex pharmaceuticals. However, their structural motifs are present in many biologically active compounds. nih.gov

Based on studies of analogous compounds, potential, though unconfirmed, areas of interaction could include pathways related to inflammation. For example, certain chlorinated amide derivatives have been investigated for their ability to modulate immune responses through interactions with Toll-like receptors (TLRs). Current time information in Bangalore, IN. The general class of N-acylethanolamines, which share the amide bond feature, are known to be involved in various signaling pathways. nih.gov These findings for related structures hint at the possibility that this compound could interact with biochemical pathways, but dedicated research is required to identify any specific targets.

Structure-Activity Relationships at the Molecular Level (Theoretical and mechanistic aspects)

While specific quantitative structure-activity relationship (SAR) studies for this compound are absent from the literature, a theoretical analysis can be conducted by dissecting its molecular structure. The biological activity of this molecule would be a composite of the contributions from its propanamide core and the N-sec-butyl substituent.

The propanamide moiety contains the critical amide bond, which is planar due to resonance. wikipedia.org This planarity, along with the hydrogen bonding capability of the N-H and C=O groups, is a fundamental feature for molecular recognition by biological targets. The ethyl group attached to the carbonyl provides a small hydrophobic region.

The N-(butan-2-yl) group is a key determinant of the molecule's lipophilicity and steric profile.

Lipophilicity: The branched alkyl chain enhances the molecule's nonpolar character compared to smaller N-alkyl substituents. This increased lipophilicity can influence properties such as membrane permeability and binding to hydrophobic pockets in proteins. nih.gov

Steric Hindrance: The branched nature of the sec-butyl group provides more steric bulk around the amide nitrogen compared to a linear n-butyl group. This can influence the molecule's preferred conformation and its ability to fit into constrained binding sites.

Comparative analysis with structural analogs highlights these principles. For example, replacing the sec-butyl group with an aromatic substituent, such as a benzyl (B1604629) group, would introduce the possibility of π-π stacking interactions. Current time information in Bangalore, IN. The introduction of a halogen, like chlorine, on the propanoyl part would alter the electronic properties and reactivity of the molecule. Current time information in Bangalore, IN.

The following table summarizes the theoretical impact of structural modifications on the potential activity of this compound at a molecular level.

| Structural Feature/Modification | Potential Impact on Molecular Interaction | Rationale |

| Amide Group (C=O, N-H) | Primary site for hydrogen bonding | The carbonyl oxygen is a hydrogen bond acceptor; the N-H is a hydrogen bond donor. wikipedia.org |

| N-(butan-2-yl) Group | Enhances lipophilicity and hydrophobic interactions; provides steric bulk | The branched alkyl chain increases non-polarity, potentially improving binding to hydrophobic pockets. nih.gov |

| Replacement with Aromatic Group | Introduces potential for π-π stacking and other aromatic interactions | An aromatic ring can engage in different types of non-covalent interactions compared to an alkyl chain. Current time information in Bangalore, IN. |

| Addition of Halogen (e.g., Cl) | Increases chemical reactivity and alters electronic distribution | A halogen atom is electron-withdrawing and can act as a leaving group in certain reactions. Current time information in Bangalore, IN. |

| Replacement with Methyl Group | Reduces lipophilicity and steric bulk compared to sec-butyl | A smaller alkyl group would lead to different binding and solubility profiles. |

This theoretical SAR provides a framework for understanding how the chemical structure of this compound could dictate its biological interactions at the molecular level, pending specific experimental validation.

Future Directions and Emerging Research Avenues for N Butan 2 Yl Propanamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. The future of N-(butan-2-yl)propanamide synthesis lies in the adoption of green and sustainable practices that prioritize efficiency, safety, and environmental responsibility.

Emerging sustainable approaches for the synthesis of N-alkylamides, including this compound, are moving away from traditional coupling reagents. These modern techniques include:

Biocatalysis: The use of enzymes, such as lipases or engineered amide synthetases, offers a highly selective and environmentally benign route to amide bond formation. These reactions typically occur in aqueous media under mild conditions, minimizing the use of organic solvents and reducing energy consumption.

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. Mechanochemical amide synthesis has been shown to be rapid and efficient, often proceeding with minimal or no solvent, thus aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. This technology allows for safer and more scalable amide synthesis, with the potential for in-line purification to streamline the manufacturing process.

Electrocatalysis: Electrosynthesis represents a green alternative that uses electricity to drive chemical transformations. The electrocatalytic oxidation of N-alkylamides to form imides, using water as the oxygen source, showcases the potential of this technology for sustainable amide chemistry.